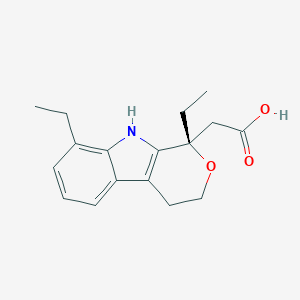

(S)-etodolac

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043544 | |

| Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87249-11-4 | |

| Record name | (+)-Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87249-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodolac, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087249114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETODOLAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1046G5D6YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Etodolac: A Technical Guide to its Selective Mechanism of Action on Cyclooxygenase-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a central role in mediating inflammation, pain, and fever.[3] Their synthesis is catalyzed by two key isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[4][5]

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5] This differential expression makes COX-2 a prime target for anti-inflammatory therapies, as its selective inhibition can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]

Etodolac is administered as a racemic mixture of its (S)- and (R)-enantiomers.[6][7] Pharmacological studies have definitively shown that these enantiomers have distinct biological activities. The anti-inflammatory and COX-inhibitory effects are attributed almost exclusively to the (S)-enantiomer, while the (R)-enantiomer is largely inactive in this regard but may contribute to the overall gastrointestinal safety profile of the racemic drug.[7][8][9] This guide provides an in-depth technical overview of the mechanism of action of (S)-etodolac, focusing on its selective inhibition of the COX-2 enzyme.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for (S)-etodolac is the selective inhibition of the COX-2 enzyme.[3][10][11] By binding to the active site of COX-2, (S)-etodolac acts as a competitive inhibitor, blocking the access of the enzyme's natural substrate, arachidonic acid.[5][12] This blockage prevents the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2).[4][13] The reduction in prostaglandin levels at the site of inflammation leads to the alleviation of pain and a decrease in inflammatory symptoms.[3]

Enantiomer-Specific Activity

The COX-inhibitory activity of etodolac resides almost entirely in the (S)-enantiomer.[7][14][15] The (R)-enantiomer displays negligible inhibitory effects on either COX-1 or COX-2.[7][8] This stereospecificity is a critical aspect of its pharmacology, as the therapeutic dose of racemic etodolac is based on the activity of the (S)-form.

Quantitative Analysis of COX-2 Selectivity

The efficacy and safety profile of an NSAID is often defined by its relative inhibitory potency against COX-2 versus COX-1. This is typically expressed as a selectivity ratio of the IC50 values (the concentration of a drug required to inhibit enzyme activity by 50%). A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.[3]

Studies have demonstrated that etodolac preferentially inhibits COX-2.[10][16] While IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays), the consensus is that etodolac exhibits a clinically relevant selectivity for COX-2.[17] The anti-inflammatory activity is driven by (S)-etodolac, which is a potent inhibitor of COX-2 and a significantly weaker inhibitor of COX-1.[6][7]

Table 1: Summary of Etodolac Inhibitory Activity on COX Isoforms

| Compound / Mixture | Target | IC50 Value (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Racemic Etodolac | COX-1 | > 100 | > 1.9 | |

| Racemic Etodolac | COX-2 | 53 | ||

| Racemic Etodolac | COX-1 / COX-2 | - | 2.4 | |

| Racemic Etodolac | COX-1 / COX-2 | - | ~10 | [10] |

| (S)-Etodolac | COX-1 | Weak Inhibition | Enantiomer responsible for COX-2 selectivity | [6][7] |

| (S)-Etodolac | COX-2 | Potent Inhibition | [6][7] | |

| (R)-Etodolac | COX-1 | Negligible Inhibition | [6][7] |

| (R)-Etodolac | COX-2 | Negligible Inhibition | |[6][7] |

Note: IC50 values are highly dependent on the assay system used. The data presented are for comparative purposes.

Molecular Basis for COX-2 Selectivity

The structural differences between the active sites of COX-1 and COX-2 enzymes form the molecular basis for the selective inhibition by drugs like (S)-etodolac. The active site of COX-2 is approximately 20% larger than that of COX-1.

A critical difference lies at position 523 of the amino acid sequence. In COX-2, this position is occupied by a valine residue, whereas in COX-1, it is a bulkier isoleucine residue.[5] This substitution creates a larger, more accessible channel and a distinct side pocket within the COX-2 active site that is absent in COX-1.[5] (S)-Etodolac, with its specific three-dimensional structure, can fit into this larger active site and bind within the selective side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. Additionally, the presence of Arginine (Arg) at position 513 in COX-2, as opposed to Histidine in COX-1, provides another specific interaction site for selective inhibitors.[7]

Signaling Pathway Context

(S)-Etodolac exerts its therapeutic effect by intervening in the arachidonic acid signaling cascade, which is central to the inflammatory response.

Experimental Protocols

The determination of COX-1 and COX-2 selectivity is commonly performed using a human whole blood assay, which provides a physiologically relevant environment for assessing drug activity.[3][4]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound (e.g., (S)-etodolac) for the inhibition of COX-1 and COX-2 activity.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquots are drawn into separate tubes, one set containing heparin (for the COX-2 assay) and one set with no anticoagulant (for the COX-1 assay).

-

COX-1 Activity Assay (Thromboxane B2 Synthesis):

-

Whole blood (without anticoagulant) is aliquoted into tubes containing various concentrations of the test compound or vehicle control.

-

The tubes are incubated, typically at 37°C for 60 minutes, to allow for spontaneous blood clotting. This process activates platelets and induces thrombin-dependent thromboxane A2 (TXA2) production, a COX-1-mediated event.

-

The reaction is stopped by placing the tubes on ice and adding a potent COX inhibitor like indomethacin.

-

Samples are centrifuged to separate the serum.

-

The stable metabolite of TXA2, Thromboxane B2 (TXB2), is quantified in the serum using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

COX-2 Activity Assay (Prostaglandin E2 Synthesis):

-

Heparinized whole blood is aliquoted into tubes containing various concentrations of the test compound or vehicle control.

-

COX-2 expression is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, 10 µg/mL).[3]

-

The samples are incubated at 37°C for an extended period, often 24 hours, to allow for maximal COX-2 expression and activity.[3]

-

The reaction is terminated by centrifugation at 4°C to separate the plasma.

-

Prostaglandin E2 (PGE2) levels in the plasma are quantified via ELISA.

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

Concentration-response curves are generated, and the IC50 values for each isoform are determined using non-linear regression analysis.

-

Conclusion

The therapeutic action of etodolac as an anti-inflammatory and analgesic agent is mediated by the selective inhibition of the COX-2 enzyme. This activity is stereospecific, residing exclusively in the (S)-enantiomer. The molecular basis for this selectivity is the larger, more accommodating active site of the COX-2 isoform, which allows for the binding of (S)-etodolac in a manner that is sterically hindered in the COX-1 enzyme. By preferentially blocking the production of pro-inflammatory prostaglandins at sites of inflammation, (S)-etodolac provides effective therapeutic relief while largely sparing the homeostatic functions of COX-1, contributing to a favorable gastrointestinal safety profile compared to non-selective NSAIDs. Understanding this precise mechanism of action is fundamental for the rational design and development of next-generation anti-inflammatory drugs.

References

- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isfcppharmaspire.com [isfcppharmaspire.com]

- 8. ukaazpublications.com [ukaazpublications.com]

- 9. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijpda.org [ijpda.org]

A Comprehensive Technical Guide to the Stereoselective Pharmacology of (S)-Etodolac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a racemic mixture of (S)-etodolac and (R)-etodolac.[1] This technical guide provides an in-depth exploration of the stereoselective pharmacology of (S)-etodolac, the pharmacologically active enantiomer. It has been demonstrated that the anti-inflammatory and analgesic properties of etodolac are almost exclusively attributable to the (S)-enantiomer, which exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] In contrast, the (R)-enantiomer is largely inactive against COX enzymes but may contribute to the overall gastrointestinal safety profile of the racemate.[1][2] This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and processes related to (S)-etodolac to serve as a comprehensive resource for the scientific community.

Introduction

Etodolac is a member of the pyranocarboxylic acid class of NSAIDs and is widely used in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[3][4] The drug is administered as a racemate, a 50:50 mixture of its (S)- and (R)-enantiomers.[5] However, the two enantiomers possess distinct pharmacological and pharmacokinetic profiles.[5] The therapeutic effects of etodolac are primarily mediated by the (S)-enantiomer through its selective inhibition of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[6][7] The (R)-enantiomer, on the other hand, is significantly less active in inhibiting prostaglandin synthesis and does not appear to contribute to the anti-inflammatory effects.[8] Notably, the enantiomers of etodolac do not undergo in vivo interconversion.[9] This stereoselectivity has significant implications for the drug's efficacy and safety, making the study of (S)-etodolac crucial for optimizing its therapeutic use and for the development of future chiral NSAIDs.

Stereoselective Synthesis and Chiral Separation

The resolution of etodolac's enantiomers is a critical step in studying their individual pharmacological properties.

Experimental Protocols

Method 1: Diastereoisomeric Crystallization

-

Principle: This classical resolution method involves the reaction of racemic etodolac with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

-

Protocol:

-

Racemic etodolac is reacted with a chiral amine, such as (-)-brucine or (-)-cinchonidine, in a suitable solvent to form diastereomeric salts.[10]

-

The diastereomeric salts are then separated based on differences in their solubility through repeated recrystallization.[10]

-

The separated diastereomeric salts are subsequently treated with an acid to hydrolyze the salt and isolate the pure (S)-etodolac and (R)-etodolac enantiomers.[10]

-

The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[10]

-

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: This analytical and preparative technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of etodolac.

-

Protocol:

-

A solution of racemic etodolac is prepared in a suitable mobile phase.

-

The solution is injected into an HPLC system equipped with a chiral column, such as a Chiralcel OD-H column.[10][11]

-

The mobile phase, often a mixture of hexane and a chiral selector like isopropanol, is passed through the column.[11]

-

The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.

-

The separated enantiomers are detected using a UV detector, typically at a wavelength of 225 nm.[11]

-

Mechanism of Action: Stereoselective COX Inhibition

The primary mechanism of action of (S)-etodolac is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[7]

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

Caption: Prostaglandin synthesis pathway and preferential inhibition by (S)-etodolac.

Quantitative Data on COX Inhibition

Studies have consistently shown that (S)-etodolac is a potent and selective inhibitor of COX-2 over COX-1.[1][12]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| (S)-Etodolac | >100[13] | 0.83[13] | >120 |

| (R)-Etodolac | Inactive[8] | Inactive[8] | - |

| Racemic Etodolac | 11.2[12] | 0.11[12] | 102 |

| Indomethacin | 0.03[12] | 0.18[12] | 0.17 |

| Diclofenac | 0.05[12] | 0.01[12] | 5 |

Stereoselective Pharmacokinetics

The pharmacokinetic profiles of the etodolac enantiomers are markedly different, which has significant clinical implications.[14][15]

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for the pharmacokinetic analysis of etodolac enantiomers.

Comparative Pharmacokinetic Parameters in Rats

A study in rats following oral administration of a single 20 mg/kg dose of either (S)-etodolac or (R)-etodolac revealed significant differences in their pharmacokinetic parameters.[14]

| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |

| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |

| tmax (h) | 3.3 ± 2.6 | 4 ± 4 |

| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |

| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 |

| CL/F (L/kg/h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |

| Vd/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |

Data presented as mean ± SD.[14]

In humans, the plasma concentrations of the inactive (R)-enantiomer are approximately 10-fold higher than those of the active (S)-enantiomer following administration of the racemate.[15][16] This is attributed to the more extensive plasma protein binding of (R)-etodolac and the preferential conjugation and biliary excretion of (S)-etodolac.

Stereoselective Pharmacodynamics and Clinical Efficacy

The anti-inflammatory and analgesic effects of etodolac are almost entirely due to the (S)-enantiomer.[1][17]

Anti-Inflammatory Activity in Adjuvant-Induced Arthritis in Rats

-

Experimental Protocol:

-

Adjuvant-induced arthritis is induced in rats by injecting Freund's complete adjuvant into the paw.

-

Rats are then treated orally with (S)-etodolac, (R)-etodolac, or racemic etodolac.

-

Paw swelling is measured at various time points as an indicator of inflammation.

-

-

Results: (S)-etodolac significantly suppresses paw swelling in a dose-dependent manner, while (R)-etodolac shows little to no anti-inflammatory activity.[1] The effect of racemic etodolac is attributable to its (S)-enantiomer content.[1]

Clinical Efficacy in Osteoarthritis

A multicentric, randomized, double-blind clinical trial in Indian patients with osteoarthritis compared the efficacy of S-etodolac extended-release (ER) 300 mg once daily with etodolac ER 600 mg once daily for 4 weeks.[18]

| Efficacy Parameter | S-Etodolac ER 300 mg (n=49) | Etodolac ER 600 mg (n=52) | p-value |

| WOMAC Pain Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |

| WOMAC Stiffness Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |

| WOMAC Physical Function Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |

| VAS Pain Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |

All p-values for within-group changes from baseline were < 0.0001.[18]

The study concluded that S-etodolac ER 300 mg is as effective as etodolac ER 600 mg in treating the signs and symptoms of osteoarthritis, with a favorable safety profile.[18]

Gastrointestinal Safety Profile

A key aspect of the stereoselective pharmacology of etodolac is the differential impact of its enantiomers on the gastrointestinal (GI) tract.

Ulcerogenic Activity in Rats

-

Experimental Protocol:

-

Rats are administered high doses of (S)-etodolac, (R)-etodolac, or racemic etodolac.

-

The stomachs are then examined for the presence of gastric lesions, and a lesion index is calculated.

-

-

Results: At high doses, (S)-etodolac is associated with a higher gastric lesion index compared to an equivalent dose of racemic etodolac.[1] In contrast, (R)-etodolac exhibits no ulcerogenic activity and may even have a gastroprotective effect.[1]

Logical Relationship in GI Safety

Caption: Differential roles of etodolac enantiomers in gastrointestinal safety.

Conclusion

The pharmacology of etodolac is a clear example of stereoselectivity in drug action. The (S)-enantiomer is responsible for the therapeutic anti-inflammatory and analgesic effects through its preferential inhibition of COX-2. The (R)-enantiomer is largely inactive as a COX inhibitor but may contribute to the favorable gastrointestinal safety profile of the racemic mixture. Understanding the distinct roles of each enantiomer is paramount for optimizing clinical outcomes and for the rational design of new and improved anti-inflammatory agents. This technical guide provides a foundational resource for researchers and drug development professionals working in this field.

References

- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etodolac (Lodine) in the treatment of osteoarthritis: recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of R- and S-enantiomers of chiral non-steroidal anti-inflammatory drugs in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pedworld.ch [pedworld.ch]

- 14. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A multicentric, randomized, comparative clinical trial to evaluate the efficacy and safety of S-etodolac in the treatment of osteoarthritis in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro COX-2 Inhibitory Activity of S-Etodolac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cyclooxygenase-2 (COX-2) inhibitory activity of S-etodolac. Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of its S- and R-enantiomers.[1][2] In vitro studies have consistently demonstrated that the S-enantiomer is the biologically active form responsible for the inhibition of COX-2, the enzyme primarily associated with inflammation and pain.[1][2][3] The R-enantiomer exhibits negligible activity against either COX-1 or COX-2.[1][3] This guide summarizes the quantitative data on the inhibitory potency of etodolac, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro COX-1 and COX-2 Inhibition

The inhibitory potency of etodolac is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for racemic etodolac against COX-1 and COX-2 from a key in vitro study using human peripheral monocytes. It is important to reiterate that the COX-2 inhibitory activity of the racemate is attributable to the S-enantiomer.

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Racemic Etodolac | Human Peripheral Monocytes | >100 | 53 | >1.9 |

Data from Kawai et al. (2001) using a human peripheral monocyte assay.[4]

Another study utilizing a human whole blood assay reported a COX-1/COX-2 selectivity ratio of 2.4 for racemic etodolac.[5]

Experimental Protocols

The in vitro determination of COX-2 inhibitory activity is crucial for the characterization of NSAIDs. The two most common methods are the purified enzyme assay and the whole blood assay.

Purified Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified, recombinant COX-1 and COX-2 enzymes.

Objective: To determine the IC50 of S-etodolac against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified human or ovine recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (S-etodolac, R-etodolac, racemic etodolac) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) for colorimetric assays, or a probe for fluorometric assays.

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme Preparation: The purified COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.

-

Compound Preparation: A serial dilution of the test compounds (S-etodolac, R-etodolac, and racemic etodolac) is prepared at various concentrations.

-

Reaction Setup:

-

Add reaction buffer, cofactors, and the detection reagent to the wells of a 96-well microplate.

-

Add a specific volume of the diluted test compound or vehicle control to the appropriate wells.

-

Add the diluted COX-1 or COX-2 enzyme to each well to initiate a pre-incubation period (typically 5-10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.

-

Detection: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The peroxidase activity of COX is often measured by the oxidation of a chromogenic or fluorogenic substrate.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay

The whole blood assay provides a more physiologically relevant model as it measures COX inhibition in the presence of blood cells and plasma proteins.

Objective: To determine the IC50 of S-etodolac for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

Test compound (S-etodolac) dissolved in a suitable solvent.

-

COX-1 Stimulant: For COX-1 activity, blood is allowed to clot, which induces platelet aggregation and thromboxane B2 (TXB2) production.

-

COX-2 Stimulant: Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes, leading to prostaglandin E2 (PGE2) production.

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

-

Centrifuge.

Procedure:

For COX-1 Inhibition:

-

Aliquots of whole blood are incubated with various concentrations of S-etodolac or vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

The blood is then allowed to clot at 37°C for 1 hour to stimulate platelet TXB2 production.

-

The samples are centrifuged to separate the serum.

-

The concentration of TXB2 in the serum is measured using an EIA kit.

-

The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the drug-treated samples to the vehicle control.

For COX-2 Inhibition:

-

Aliquots of heparinized whole blood are incubated with various concentrations of S-etodolac or vehicle control.

-

LPS is added to the blood samples and incubated for an extended period (e.g., 24 hours) at 37°C to induce COX-2 expression and PGE2 synthesis.

-

The samples are centrifuged to separate the plasma.

-

The concentration of PGE2 in the plasma is measured using an EIA kit.

-

The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the drug-treated samples to the vehicle control stimulated with LPS alone.

Data Analysis: The IC50 values for COX-1 and COX-2 are determined by plotting the percent inhibition against the log concentration of S-etodolac and fitting the data to a dose-response curve.

Visualizations

Arachidonic Acid Signaling Pathway

Caption: Arachidonic acid pathway and the inhibitory action of S-etodolac on COX-2.

Experimental Workflow for Purified Enzyme Assay

Caption: Workflow for determining COX-2 inhibition using a purified enzyme assay.

Experimental Workflow for Human Whole Blood Assay

References

The Dichotomy of a Chiral Drug: An In-depth Technical Guide to the Discovery and Development of Etodolac Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has been a mainstay in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis since its approval.[1] Administered as a racemic mixture, etodolac is comprised of two enantiomers, (S)-etodolac and (R)-etodolac, which, despite being mirror images of each other, exhibit remarkably distinct pharmacological and pharmacokinetic profiles. This technical guide delves into the core aspects of the discovery and development of etodolac isomers, providing a comprehensive overview of their differential activities, the experimental methodologies used for their separation and evaluation, and the signaling pathways they modulate.

Differential Pharmacology of Etodolac Enantiomers

The therapeutic effects and side-effect profiles of racemic etodolac can be largely understood by dissecting the individual contributions of its enantiomers. The S-isomer is the pharmacologically active component responsible for the anti-inflammatory and analgesic effects, while the R-isomer plays a significant role in the drug's gastrointestinal safety profile and exhibits novel activities independent of cyclooxygenase (COX) inhibition.

(S)-Etodolac: The Active Moiety

The anti-inflammatory and analgesic properties of etodolac are almost exclusively attributed to the (S)-(+)-enantiomer.[2][3] This activity is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2 over COX-1.[4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4] By selectively inhibiting COX-2, (S)-etodolac effectively reduces the synthesis of these pro-inflammatory mediators.[4]

Interestingly, studies have also revealed a COX-2-independent mechanism for the anti-allodynic effects of (S)-etodolac in neuropathic pain models.[2][5] This suggests that the S-enantiomer may have additional pharmacological targets that contribute to its analgesic efficacy.

(R)-Etodolac: The Gastroprotective and Novel Agent

In stark contrast to its S-counterpart, (R)-(-)-etodolac is largely inactive as a COX inhibitor.[1] However, it is not an inert component of the racemic mixture. Research has demonstrated that (R)-etodolac possesses gastroprotective properties, contributing to the favorable gastrointestinal safety profile of racemic etodolac.[2] It has been shown to protect against gastric damage in preclinical models.[2]

More recently, (R)-etodolac has been identified as a potent inhibitor of the Wnt signaling pathway.[6][7][8] This discovery has opened up new avenues for the therapeutic application of the R-isomer, particularly in diseases where Wnt signaling is dysregulated, such as in certain cancers.[9] The inhibition of Wnt signaling by (R)-etodolac is independent of COX activity and appears to be more potent than that of the S-enantiomer.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetic and pharmacodynamic properties of etodolac and its enantiomers.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Racemic Etodolac | >100 | 53 | >1.9 |

| (S)-Etodolac | - | - | - |

| (R)-Etodolac | - | - | - |

| Data for individual enantiomers is not consistently reported in the same format, however, studies confirm the S-enantiomer is the primary COX inhibitor.[2][5] |

Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (20 mg/kg oral administration)

| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |

| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |

| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |

| CLs (L·kg⁻¹·h⁻¹) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |

| V/F (L·kg⁻¹) | 0.25 ± 0.22 | 0.03 ± 0.05 |

| Data from a study in male Sprague-Dawley rats. |

Table 3: Pharmacokinetic Parameters of Racemic Etodolac in Humans

| Formulation | Clearance (L/h) | Volume of Distribution (L) |

| Immediate Release (IR) | 3.01 | 13.6 |

| Extended Release (ER) | 3.68 | 24.3 |

| Population mean estimates from a study in patients after oral surgery.[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the separation and analysis of etodolac isomers.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of etodolac enantiomers.

Method 1: Reverse-Phase HPLC

-

Column: CHIRAL-AGP, (100 x 4.0 mm i.d., 5 µm)[11]

-

Mobile Phase: 0.1 M sodium dihydrogen phosphate dihydrate buffer (pH 4.0) : Isopropanol (85:15 v/v)[11]

-

Flow Rate: Not specified

-

Column Temperature: 25 °C[11]

-

Detection: UV at 225 nm[11]

-

Resolution: A resolution of 3 between the R- and S-isomers was achieved.[11]

Method 2: Normal-Phase HPLC

-

Column: Kromasil Cellucoat chiral column (250mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v)[3]

-

Flow Rate: Not specified

-

Detection: Diode-Array Detector (DAD) at 274 nm[3]

-

Application: This method was successfully applied to determine the enantiomers in tablets and human plasma.[3]

Enantiomeric Resolution by Preferential Crystallization

Preferential crystallization is a classical method for the large-scale separation of enantiomers.

Protocol: Diastereomeric Salt Crystallization

-

Diastereomer Formation: Racemic etodolac is reacted with a chiral resolving agent, such as (-)-brucine or (-)-cinchonidine, to form diastereomeric salts.[12][13]

-

Fractional Crystallization: The resulting diastereomeric salts, which have different solubilities, are separated by fractional crystallization from a suitable solvent.[12]

-

Recrystallization: The separated diastereomeric salt is subjected to repeated recrystallizations to achieve high diastereomeric purity.[12][13]

-

Enantiomer Liberation: The pure diastereomeric salt is then treated with an acid or base to break the salt and liberate the pure enantiomer.[12][13]

-

Extraction: The liberated enantiomer is extracted using a suitable organic solvent.[12][13]

-

Purity Analysis: The enantiomeric purity of the final product is determined by a suitable analytical method, such as chiral HPLC. Purities of over 99.9% have been reported using this method.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Differential signaling pathways of (S)- and (R)-etodolac.

Experimental Workflow: Chiral HPLC Separation

Caption: General workflow for chiral HPLC separation of etodolac enantiomers.

Experimental Workflow: Preferential Crystallization

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aces.su.se [aces.su.se]

- 4. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac [escholarship.org]

- 8. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and pharmacodynamic action of etodolac in patients after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENANTIOMERIC SEPARATION OF ETODOLAC IN A BULK DRUG SUBSTANCE BY REVERSE-PHASE CHIRAL LIQUID CHROMATOGRAPHY METHOD | Semantic Scholar [semanticscholar.org]

- 12. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(S)-Etodolac's Binding Affinity to Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of (S)-etodolac to the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture, but its therapeutic effects are primarily attributed to the (S)-enantiomer.[1][2][3] This document consolidates quantitative binding affinity data, details the experimental protocols used for these determinations, and presents relevant biological pathways and experimental workflows through standardized diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in their understanding of (S)-etodolac's mechanism of action and its selectivity profile.

Introduction to Etodolac and Cyclooxygenase Inhibition

Etodolac is a widely used NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[4][5][6] Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are key in the synthesis of prostaglandins—hormone-like substances that mediate inflammation, pain, and fever.[6]

The COX enzyme exists in two primary isoforms, COX-1 and COX-2.[6] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[6][7] Conversely, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[6][8]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[8][9] Therefore, NSAIDs that selectively inhibit COX-2 over COX-1 are desirable. Etodolac is recognized as a preferential COX-2 inhibitor.[1][4][5] The anti-inflammatory and COX-2 inhibitory effects of racemic etodolac are attributed to its (S)-enantiomer, while the (R)-enantiomer is largely inactive against COX enzymes.[1][2]

Quantitative Binding Affinity Data

The binding affinity of (S)-etodolac and racemic etodolac to COX-1 and COX-2 has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and potency.

The following tables summarize the reported IC50 values for etodolac and its S-enantiomer. It is important to note that variations in experimental conditions, such as the source of the enzyme (e.g., human, rabbit) and the assay methodology, can lead to different absolute IC50 values. The COX-1/COX-2 IC50 ratio is a common metric for assessing COX-2 selectivity; a ratio greater than 1 indicates preferential inhibition of COX-2.

| Compound | Enzyme | IC50 | Assay System | Reference |

| Etodolac (racemic) | COX-1 | > 100 µM | Human peripheral monocytes | [10] |

| Etodolac (racemic) | COX-2 | 53 µM | Human peripheral monocytes | [10] |

| Etodolac (racemic) | COX-2 | 53.5 nM | Not specified | [11] |

| Etodolac (racemic) | COX-1 | ~50,000 nM | CHO cells | [12] |

| Etodolac (racemic) | COX-2 | 41 nM | CHO cells | [12] |

| Compound | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Ratio | Reference |

| Etodolac (racemic) | > 100 µM | 53 µM | > 1.9 | [10] |

| Etodolac (racemic) | 100 µM | 53 µM | 1.9 | [13] |

| Etodolac (racemic) | - | - | 2.4 | [14] |

| Etodolac (racemic) | - | - | 10 | [8] |

Note: The significant discrepancy in reported IC50 values (µM vs. nM) for racemic etodolac against COX-2 highlights the impact of different experimental assays and conditions.

As the S-enantiomer is the active form, its specific binding affinity is of greater interest. Studies have consistently shown that (S)-etodolac is a preferential inhibitor of COX-2.[1][2]

Experimental Protocols for Determining COX Binding Affinity

The determination of IC50 values for COX inhibitors involves various in vitro assays. Below are detailed methodologies synthesized from common experimental protocols.

General Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for measuring the inhibition of COX-1 and COX-2 activity.

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

(S)-etodolac (test inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Reaction termination solution (e.g., 2.0 M HCl)

-

DMSO (for dissolving the inhibitor)

-

Detection system (e.g., LC-MS/MS, fluorometric plate reader, luminometer)

Procedure:

-

Enzyme Preparation: Dilute the purified COX-1 or COX-2 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.

-

Inhibitor Preparation: Prepare a stock solution of (S)-etodolac in DMSO. Create a series of dilutions of the stock solution to test a range of concentrations.

-

Reaction Mixture Preparation: In a reaction tube or well of a microplate, combine the assay buffer, cofactors, and the diluted enzyme solution.

-

Pre-incubation with Inhibitor: Add a small volume of the (S)-etodolac dilution (or DMSO for the control) to the reaction mixture. Incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to the mixture.

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding the termination solution (e.g., HCl).

-

Quantification of Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced in each sample using a suitable detection method.[15]

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of (S)-etodolac compared to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Human Peripheral Monocyte-Based Assay

This whole-cell assay provides a more physiologically relevant system for evaluating COX inhibition.

Procedure:

-

Isolation of Monocytes: Isolate monocytes from the peripheral blood of healthy volunteers.

-

COX-1 and COX-2 Expression:

-

Inhibition Assay:

-

Incubate the prepared monocytes with various concentrations of (S)-etodolac.

-

Add arachidonic acid to initiate prostaglandin synthesis.

-

After a set incubation period, collect the cell supernatant.

-

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a suitable method, such as an enzyme immunoassay (EIA) or LC-MS/MS.

-

IC50 Determination: Calculate the IC50 values for COX-1 and COX-2 as described in the general assay protocol.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the context of (S)-etodolac's action and its evaluation.

Arachidonic Acid Metabolism and Inhibition by (S)-Etodolac

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory effect of (S)-etodolac.

Caption: Arachidonic acid metabolism by COX enzymes and preferential inhibition of COX-2 by (S)-etodolac.

Experimental Workflow for COX Inhibition Assay

The diagram below outlines the key steps in a typical in vitro experiment to determine the IC50 of (S)-etodolac.

Caption: A generalized experimental workflow for determining the IC50 of (S)-etodolac against COX enzymes.

Conclusion

References

- 1. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 7. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 8. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pedworld.ch [pedworld.ch]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. bpsbioscience.com [bpsbioscience.com]

The Pharmacological Profile of S-(+)-Etodolac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, is clinically utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] It is administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers. However, extensive research has demonstrated that the pharmacological activity of etodolac is stereoselective, with the S-(+)-enantiomer being the pharmacologically active component responsible for its anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the pharmacological profile of S-(+)-etodolac, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Preferential Inhibition of Cyclooxygenase-2

The primary mechanism of action of S-(+)-etodolac is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2]

S-(+)-etodolac exhibits preferential inhibition of COX-2 over COX-1.[1] This selectivity for COX-2 is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms to a similar extent. The R-(-)-enantiomer of etodolac is reported to be inactive against both COX-1 and COX-2, but may contribute to the overall gastroprotective profile of the racemate.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by S-(+)-etodolac.

Quantitative Data: COX Inhibition

While the primary COX-inhibitory activity is attributed to the S-(+)-enantiomer, most publicly available inhibitory concentration (IC50) data is for the racemic mixture of etodolac.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Assay System |

| Racemic Etodolac | >100[3] | 53[3] | >1.9[3] | Human peripheral monocytes |

| Racemic Etodolac | - | - | 2.4[4] | Human whole blood assay |

Pharmacokinetics: A Stereoselective Profile

The pharmacokinetics of etodolac are characterized by significant stereoselectivity, with the S-(+)- and R-(-)-enantiomers exhibiting different absorption, distribution, metabolism, and excretion profiles.

Absorption and Distribution

Following oral administration, etodolac is well absorbed. The S-(+)-enantiomer is cleared from the plasma more rapidly than the R-(-)-enantiomer.[5] This results in significantly lower plasma concentrations of the active S-(+)-etodolac compared to the inactive R-(-)-etodolac.[5]

Metabolism and Excretion

Both enantiomers are extensively metabolized in the liver, primarily through hydroxylation. The metabolites are then excreted in the urine.

Quantitative Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of S-(+)-etodolac and R-(-)-etodolac in rats and humans.

Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (Single Oral Dose) [5]

| Parameter | S-(+)-Etodolac | R-(-)-Etodolac |

| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |

| Tmax (h) | 3.3 ± 2.6 | 4.0 ± 4.0 |

| AUC (0-t) (mg·h/L) | 706 ± 100 | 2940 ± 400 |

| CL/F (L/h/kg) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |

| Vz/F (L/kg) | 0.75 ± 0.22 | 0.18 ± 0.05 |

Table 3: Pharmacokinetic Parameters of Etodolac Enantiomers in Humans (300 mg Oral Dose) [6]

| Parameter | S-(+)-Etodolac | R-(-)-Etodolac |

| Cmax (µg/mL) | 0.69 ± 0.22 | 6.7 ± 1.5 |

| Tmax (h) | 1.0 (0.5-2.0) | 1.5 (0.5-4.0) |

| AUC (0-inf) (µg·h/mL) | 4.55 ± 1.25 | 49.8 ± 10.7 |

Pharmacodynamics: Anti-inflammatory Activity

The anti-inflammatory activity of S-(+)-etodolac has been demonstrated in preclinical models of inflammation, such as the adjuvant-induced arthritis model in rats. In this model, S-(+)-etodolac has been shown to reduce paw swelling, a key indicator of inflammation.

Experimental Workflow: Adjuvant-Induced Arthritis in Rats

The following diagram outlines the typical workflow for evaluating the anti-inflammatory activity of S-(+)-etodolac in the rat adjuvant-induced arthritis model.

Experimental Protocols

In Vitro COX Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of S-(+)-etodolac against COX-1 and COX-2 enzymes, adapted from established methodologies for NSAIDs.[3][7]

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

-

Substrate: Arachidonic acid.

-

Test Compound: S-(+)-etodolac is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted.

-

Procedure: a. The enzyme, assay buffer, and various concentrations of S-(+)-etodolac or vehicle control are pre-incubated. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated by the addition of a stopping solution (e.g., a solution of citric acid).

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of S-(+)-etodolac is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Adjuvant-Induced Arthritis in Rats (Detailed Protocol)

This protocol provides a detailed methodology for inducing arthritis in rats and evaluating the anti-inflammatory effects of S-(+)-etodolac.[8][9][10]

-

Animals: Male Lewis or Sprague-Dawley rats are commonly used.

-

Induction of Arthritis: a. Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is used to induce arthritis. b. A single intradermal injection of 0.1 mL of FCA is administered into the plantar surface of the right hind paw or the base of the tail.

-

Treatment: a. Animals are randomly assigned to treatment groups (e.g., vehicle control, S-(+)-etodolac at various doses). b. Treatment with S-(+)-etodolac or vehicle is typically initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). c. The drug is administered orally once or twice daily for a specified period (e.g., 14-21 days).

-

Assessment of Arthritis: a. Paw Volume: The volume of both hind paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of paw edema is calculated. b. Arthritis Score: The severity of arthritis in each paw is visually scored on a scale of 0 to 4 based on erythema, swelling, and ankylosis. c. Body Weight: Body weight is monitored as a general indicator of health.

-

Endpoint Analysis: a. At the end of the study, animals are euthanized, and blood and tissues are collected. b. Histopathology: The ankle joints are processed for histological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion. c. Biomarker Analysis: Plasma or paw tissue levels of inflammatory mediators such as prostaglandins can be measured by ELISA or other immunoassays.

HPLC Method for Enantioselective Analysis of Etodolac in Plasma (Detailed Protocol)

This protocol details a high-performance liquid chromatography (HPLC) method for the separation and quantification of S-(+)- and R-(-)-etodolac in plasma samples.[5][11]

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as a Kromasil Cellucoat chiral column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of approximately 90:10:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 274 nm.

-

-

Sample Preparation: a. Internal Standard: An appropriate internal standard (e.g., ketoprofen) is added to the plasma sample. b. Solid-Phase Extraction (SPE): i. The plasma sample is loaded onto a C18 SPE cartridge. ii. The cartridge is washed with a solution of water and methanol to remove interferences. iii. The etodolac enantiomers and the internal standard are eluted with methanol. c. The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

Analysis: The reconstituted sample is injected into the HPLC system. The concentrations of S-(+)- and R-(-)-etodolac are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the enantiomers.

Conclusion

The pharmacological profile of S-(+)-etodolac is defined by its stereoselective and preferential inhibition of the COX-2 enzyme, which underpins its anti-inflammatory and analgesic properties. Its pharmacokinetic profile is also distinctly stereoselective, with the active S-(+)-enantiomer being cleared more rapidly than its inactive R-(-) counterpart. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of S-(+)-etodolac and other chiral NSAIDs. A thorough understanding of its pharmacological profile is crucial for optimizing its therapeutic use and for the development of future anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. Adjuvant-Induced Arthritis Model [chondrex.com]

- 10. researchgate.net [researchgate.net]

- 11. aces.su.se [aces.su.se]

An In-depth Technical Guide on the Initial Studies of the Anti-inflammatory Properties of (S)-Etodolac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is administered as a racemic mixture of (S)-etodolac and (R)-etodolac.[1][3] Initial and subsequent pharmacological studies have consistently demonstrated that the therapeutic effects of etodolac are predominantly attributable to the (S)-enantiomer.[1][4][5] This document provides a comprehensive overview of the foundational research into the anti-inflammatory mechanisms and efficacy of (S)-etodolac, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory effects of (S)-etodolac is the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[9]

(S)-Etodolac exhibits a selective inhibition of COX-2 over COX-1.[9][10] This selectivity is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs, as the COX-1 enzyme, which plays a protective role in the gastric mucosa, is largely spared.[9][10] While the (S)-enantiomer is responsible for the anti-inflammatory activity through COX inhibition, the (R)-enantiomer has been shown to have no significant COX inhibitory activity but may contribute to the overall gastrointestinal safety of racemic etodolac through gastroprotective effects.[4][5] Some studies also suggest that (S)-etodolac may have anti-allodynic effects that are independent of COX-2 inhibition.[4][5]

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies that established the anti-inflammatory profile of (S)-etodolac.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Etodolac Enantiomers and Other NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| (S)-Etodolac | 59 | 1.1 | 0.0186 |

| (R)-Etodolac | >100 | >100 | - |

| Racemic Etodolac | 68 | 2.5 | 0.0368 |

| Diclofenac | 0.8 | 0.05 | 0.0625 |

| Meloxicam | 2.2 | 0.1 | 0.0455 |

Data sourced from Inoue et al. (2011). The selectivity ratio is calculated as IC50 (COX-2) / IC50 (COX-1). A lower ratio indicates higher selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity in Adjuvant-Induced Arthritic Rats

| Treatment Group (Oral Administration) | Dose (mg/kg) | Inhibition of Paw Swelling (%) |

| (S)-Etodolac | 3 | 48 |

| (R)-Etodolac | 3 | 0 |

| Racemic Etodolac | 3 | 35 |

| Diclofenac | 1 | 55 |

| Meloxicam | 0.1 | 42 |

Data reflects the effect on paw swelling in adjuvant-induced arthritic rats, as reported by Inoue et al. (2011).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory activity of (S)-etodolac and (R)-etodolac on COX-1 and COX-2 enzymes.

-

Enzyme Source: Ovine COX-1 and COX-2 were used for the assay.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The test compounds ((S)-etodolac, (R)-etodolac, racemic etodolac, diclofenac, and meloxicam) were pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified period.

-

The reaction was initiated by the addition of arachidonic acid.

-

The absorbance was measured at 590 nm to determine the rate of TMPD oxidation.

-

The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the vehicle control.

-

IC50 values (the concentration of the drug that causes 50% inhibition) were determined from the concentration-response curves.

-

Adjuvant-Induced Arthritis in Rats

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of (S)-etodolac and (R)-etodolac in a chronic model of inflammation.

-

Animal Model: Male Lewis rats were used.

-

Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum suspended in liquid paraffin into the right hind paw.

-

Treatment:

-

The test compounds were administered orally once daily for a specified period, starting from the day of adjuvant injection.

-

A control group received the vehicle.

-

-

Efficacy Evaluation:

-

The volume of the hind paw was measured using a plethysmometer at various time points after adjuvant injection.

-

The percentage of inhibition of paw swelling was calculated for each treatment group relative to the vehicle-treated control group.

-

Visualizations of Pathways and Workflows

Signaling Pathway of Prostaglandin Synthesis and (S)-Etodolac Inhibition

Caption: COX-2 selective inhibition by (S)-etodolac in the prostaglandin synthesis pathway.

Experimental Workflow for Adjuvant-Induced Arthritis Model

References

- 1. drugs.com [drugs.com]

- 2. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Enantiomers of Etodolac, a Racemic Anti-inflammatory Agent, Play Different Roles in Efficacy and Gastrointestinal Safety [jstage.jst.go.jp]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 8. Etodolac - Wikipedia [en.wikipedia.org]

- 9. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-etodolac as a selective cyclooxygenase-2 inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a racemic mixture of (R)- and (S)-enantiomers. The anti-inflammatory and analgesic properties are primarily attributed to the (S)-etodolac isomer, which exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][2][3][4][5] This selectivity for COX-2 is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6][7] This technical guide provides a comprehensive overview of (S)-etodolac as a selective COX-2 inhibitor, detailing its mechanism of action, presenting quantitative inhibitory data, and outlining the experimental protocols used for its evaluation.

Introduction to Cyclooxygenase Isoforms and their Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the biosynthetic pathway of prostanoids, which are lipid mediators involved in a wide range of physiological and pathophysiological processes.[8][9][10] There are two main isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate homeostatic functions, such as gastric cytoprotection, platelet aggregation, and renal blood flow.[8][10]

-

COX-2: This isoform is typically inducible and its expression is upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[8][10][11] COX-2 is primarily responsible for the production of prostanoids at sites of inflammation, which contribute to pain, fever, and swelling.[8]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, particularly gastrointestinal toxicity, are associated with the inhibition of COX-1.[6] This understanding has driven the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory and analgesic efficacy with improved gastrointestinal tolerability.

Mechanism of Action of (S)-Etodolac

(S)-Etodolac exerts its anti-inflammatory and analgesic effects by inhibiting the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostanoids.[9][10] It achieves this by binding to the active site of the COX enzyme.[4] (S)-Etodolac exhibits a higher affinity for the COX-2 isoform than for COX-1, leading to its preferential inhibition.[1][2] This selectivity is attributed to subtle structural differences in the active sites of COX-1 and COX-2.

Signaling Pathway of Prostaglandin Biosynthesis

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the site of action of (S)-etodolac.

Quantitative Data on COX-2 Selectivity

The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity ratio, calculated from the 50% inhibitory concentrations (IC50) against each enzyme isoform (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2. The following tables summarize the in vitro inhibitory activity of etodolac against COX-1 and COX-2 from various experimental systems.

Table 1: In Vitro COX Inhibition Data for Etodolac

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Etodolac | Human Whole Blood Assay | 12 | 2.2 | 5.5 | [12] |

| Etodolac | Purified Human Recombinant Enzymes | >100 | 53 | >1.89 | [13] |

Note: The variability in IC50 values and selectivity ratios can be attributed to differences in experimental conditions, such as the source of the enzymes (human, ovine), the assay type (purified enzyme, whole blood, cell-based), substrate concentration, and incubation times.[14]

Experimental Protocols

A variety of in vitro and ex vivo assays are employed to determine the COX inhibitory potency and selectivity of compounds like (S)-etodolac. The following sections detail the methodologies for some of the key experiments.

In Vitro Purified Enzyme Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound (e.g., (S)-etodolac) for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 25-37°C) in a suitable buffer (e.g., Tris-HCl).[15][16][17]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[15][16]

-

Reaction Termination: After a short incubation period (e.g., 30 seconds to 2 minutes), the reaction is terminated by adding an acid solution (e.g., HCl).[15]

-

Product Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified.[18] This can be achieved through various methods, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses specific antibodies to detect and quantify the prostaglandin product.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantitative analysis of prostaglandins.[15]

-

Radiometric Assays: Using radiolabeled arachidonic acid and quantifying the radioactive prostaglandin product.[16]

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Human Whole Blood Assay (WBA)

The WBA is considered more physiologically relevant than purified enzyme assays as it accounts for factors like plasma protein binding and cell penetration.[19][20]

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity Measurement:

-

Aliquots of whole blood are incubated with various concentrations of the test compound.

-

Blood is allowed to clot at 37°C for a specific time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production, which is a stable metabolite of the COX-1 product TXA2.[21]

-

The serum is separated by centrifugation, and TXB2 levels are measured, typically by ELISA.

-

-

COX-2 Activity Measurement:

-

Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to stimulate COX-2 expression in monocytes.[21][22]

-

The test compound at various concentrations is added.

-

After a further incubation period, the plasma is separated, and the levels of PGE2 (a major product of COX-2) are quantified by ELISA.

-

-

Data Analysis: IC50 values for COX-1 and COX-2 inhibition are determined from the concentration-response curves.

Cell-Based Assays

Cell-based assays utilize cultured cells that either constitutively express COX-1 or can be induced to express COX-2.

Methodology:

-

Cell Culture:

-

COX-2 Induction: For COX-2 expressing cells, the culture medium is supplemented with an inducing agent like interleukin-1β (IL-1β) or LPS for a period (e.g., 24 hours) to stimulate COX-2 expression.[16][23]

-

Inhibitor Treatment: The cultured cells are then treated with various concentrations of the test compound for a defined period.

-